![molecular formula C16H28N2OS B4773270 2-[1-(3-methylbutyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4773270.png)
2-[1-(3-methylbutyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-(3-methylbutyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol, commonly known as Tipepidine, is a piperazine derivative used as an analgesic and antitussive agent. It was first synthesized in Japan in 1959 and has since been used in various countries for the treatment of cough and pain. In recent years, there has been growing interest in the scientific community regarding the potential applications of Tipepidine in various fields.
Mechanism of Action
The exact mechanism of action of Tipepidine is not fully understood. It is believed to work by binding to and activating the mu-opioid receptor, which is involved in pain perception. It also has an inhibitory effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development and maintenance of chronic pain.
Biochemical and Physiological Effects:
Tipepidine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and pain perception. It also has an inhibitory effect on the release of substance P, which is a neuropeptide involved in pain transmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tipepidine in lab experiments is its potent analgesic effects. It can be used to induce pain in animal models and study the effects of various treatments on pain perception. However, one of the limitations of using Tipepidine is its potential for abuse and addiction. Therefore, caution must be exercised when using it in lab experiments.
Future Directions
There are several potential future directions for research on Tipepidine. One area of interest is its potential use in the treatment of addiction. Studies have shown that Tipepidine can reduce the withdrawal symptoms associated with opioid addiction. Another potential area of research is its use in the treatment of depression and anxiety. Tipepidine has been found to have anxiolytic and antidepressant effects in animal models. Finally, there is growing interest in the potential use of Tipepidine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that Tipepidine has neuroprotective effects and can improve cognitive function in animal models of these diseases.
Conclusion:
In conclusion, Tipepidine is a piperazine derivative with potent analgesic and antitussive effects. It has been extensively studied for its potential use in various scientific research areas, including pain management, addiction, depression, and neurodegenerative diseases. Although there are limitations to its use in lab experiments, Tipepidine has the potential to be a valuable tool in the study of pain perception and the development of new treatments for various diseases.
Scientific Research Applications
Tipepidine has been extensively studied for its potential use in various scientific research areas. One of its primary applications is in pain management. Studies have shown that Tipepidine has potent analgesic effects and can be used to treat various types of pain, including neuropathic pain.
properties
IUPAC Name |
2-[1-(3-methylbutyl)-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2OS/c1-14(2)3-6-18-8-7-17(12-16(18)4-9-19)11-15-5-10-20-13-15/h5,10,13-14,16,19H,3-4,6-9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRRBSWYRSWZAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Methylbutyl)-4-(3-thienylmethyl)piperazin-2-yl]ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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